

A Comparative Analysis of the Cardiovascular Effects of 4,5-MDAI and Amphetamines

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Compound of Interest					
Compound Name:	4,5-MDAI hydrochloride				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular effects of the novel psychoactive substance 4,5-methylenedioxy-2-aminoindane (4,5-MDAI) and classical amphetamines. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological and toxicological profiles of these compounds. This document summarizes quantitative data from available human and animal studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Amphetamines, a class of potent central nervous system stimulants, are known for their significant cardiovascular effects, including increases in heart rate and blood pressure.[1][2] 4,5-MDAI is a substituted aminoindane that is structurally related to 3,4-methylenedioxymethamphetamine (MDMA) and acts primarily as a serotonin and norepinephrine releasing agent.[3] Understanding the cardiovascular profile of novel psychoactive substances like 4,5-MDAI in comparison to well-characterized drugs such as amphetamines is crucial for assessing their potential risks and therapeutic applications. This guide synthesizes the available scientific literature to provide a direct comparison of their effects on the cardiovascular system.

Data Presentation



The following tables summarize the quantitative cardiovascular effects of 4,5-MDAI and amphetamines (including MDMA as a comparator) as reported in human and animal studies.

Table 1: Effects on Blood Pressure in Humans

Substance	Dose	Systolic Blood Pressure (SBP) Change	Diastolic Blood Pressure (DBP) Change	Study Population
4,5-MDAI	3.0 mg/kg (oral)	Increased, similar to 125 mg MDMA	Increased, greater than 75 mg MDMA	6 healthy volunteers[4]
MDMA	75 mg (oral)	Increased	Increased	Healthy volunteers[4]
MDMA	125 mg (oral)	Increased	Increased	Healthy volunteers[4]
MDMA	1.5 mg/kg (oral)	+25 mmHg	+7 mmHg	8 healthy adults[5][6]
Amphetamine	Therapeutic doses	Statistically significant increase (+2.0 mmHg)	Not statistically significant	Meta-analysis of 10 clinical trials in adults[7]

Table 2: Effects on Heart Rate in Humans



Substance	Dose	Heart Rate (HR) Change	Study Population
4,5-MDAI	3.0 mg/kg (oral)	No significant increase	6 healthy volunteers[4]
MDMA	1.5 mg/kg (oral)	+28 beats/min	8 healthy adults[5][6]
Amphetamine	Therapeutic doses	Statistically significant increase (+5.7 beats/min)	Meta-analysis of 10 clinical trials in adults[7]

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the findings.

Human Self-Administration Study of 4,5-MDAI vs. MDMA

- Objective: To investigate the acute psychotropic, autonomic, and endocrine effects of 4,5-MDAI and compare them to previously published data on MDMA.
- Subjects: Six healthy volunteers (four male, two female) with previous experience with stimulant drugs.
- Drug Administration: A single oral dose of 3.0 mg/kg of 4,5-MDAI was administered. The
 effects were compared to data from previous placebo-controlled studies with oral doses of 75
 mg and 125 mg of MDMA.[4]
- Cardiovascular Monitoring: Blood pressure and heart rate were measured at regular intervals before and after drug administration. The specific timing of measurements was not detailed in the available abstract.
- Data Analysis: The changes in cardiovascular parameters following 4,5-MDAI administration were compared to the changes observed in previous MDMA studies.[4]

Double-Blind, Placebo-Controlled Trial of MDMA



- Objective: To evaluate the acute cardiovascular effects of MDMA using transthoracic twodimensional and Doppler echocardiography.[5][6]
- Subjects: Eight healthy adults who self-reported prior MDMA use.[5][6]
- Study Design: A four-session, ascending-dose, double-blind, placebo-controlled trial.[5][6]
- Drug Administration: In three weekly sessions, subjects received either a placebo, 0.5 mg/kg, or 1.5 mg/kg of oral MDMA hydrochloride one hour before echocardiographic measurements. A preliminary session measured the effects of dobutamine (5, 20, and 40 μg/kg/min) for comparison.[5][6]
- Cardiovascular Monitoring:
 - Heart rate and blood pressure were measured at regular intervals before and after MDMA administration.[5][6]
 - Echocardiographic measures, including stroke volume, ejection fraction, cardiac output, and meridional wall stress, were obtained one hour after MDMA administration and during dobutamine infusions.[5][6]
- Data Analysis: Cardiovascular parameters after MDMA administration were compared to baseline and placebo conditions. The effects were also compared to those induced by dobutamine.[5][6]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways for the cardiovascular effects of amphetamines and 4,5-MDAI.





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Amphetamine's Cardiovascular Signaling Pathway



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4,5-MDAI's Cardiovascular Signaling Pathway

Discussion

The available data indicates a notable difference in the cardiovascular profiles of 4,5-MDAI and classic amphetamines. While both classes of compounds can lead to an increase in blood pressure, their effects on heart rate appear to diverge significantly.

Amphetamines, through their potent release of norepinephrine and dopamine, exert a pronounced sympathomimetic effect, leading to consistent increases in both blood pressure



and heart rate.[1][7] This is mediated by the activation of adrenergic receptors on cardiomyocytes and vascular smooth muscle cells. The signaling pathway involves the entry of amphetamine into the presynaptic neuron, inhibition of VMAT2, and reversal of the norepinephrine transporter, leading to a surge of norepinephrine in the synaptic cleft.

In contrast, 4,5-MDAI appears to have a more selective action, primarily as a serotonin and norepinephrine releasing agent with less impact on dopamine.[3] The available human data suggests that while it increases blood pressure to a degree comparable to MDMA, it does not significantly elevate heart rate.[4] This differential effect may be attributable to its specific pharmacological profile. The increase in blood pressure is likely mediated by norepinephrine release and subsequent vasoconstriction. The lack of a significant tachycardic effect could be due to a number of factors, including a less pronounced effect on cardiac beta-adrenergic receptors or a counteracting serotonergic influence.

It is important to note that the data on 4,5-MDAI is limited to a small number of human volunteers, and further research is needed to fully characterize its cardiovascular effects and safety profile. The comparison with MDMA is informative, as MDMA itself is known to have complex cardiovascular effects that can differ from traditional amphetamines.

In conclusion, while both 4,5-MDAI and amphetamines can induce hypertension, 4,5-MDAI may present a lower risk of tachycardia. This distinction is critical for researchers and clinicians evaluating the potential applications and risks of these compounds. Further studies with larger sample sizes and more detailed cardiovascular monitoring are warranted to confirm these initial findings and to fully elucidate the mechanisms underlying the cardiovascular effects of 4,5-MDAI.

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